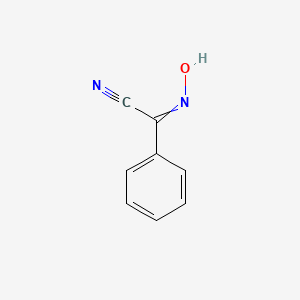
Benzeneacetonitrile, alpha-(hydroxyimino)-
Übersicht
Beschreibung
Benzeneacetonitrile, alpha-(hydroxyimino)- is an organic compound with the molecular formula C8H6N2O. It is a ketoxime, which means it contains both a ketone and an oxime functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, alpha-(hydroxyimino)- can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with nitrous acid. This reaction typically requires a low temperature and the presence of a base such as sodium hydroxide . Another method involves the use of isoamyl nitrite and sodium ethoxide .
Industrial Production Methods
In industrial settings, the synthesis of Benzeneacetonitrile, alpha-(hydroxyimino)- often involves the reaction of benzyl cyanide with nitrous acid in the presence of a base. The reaction is carried out at low temperatures to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Benzeneacetonitrile, alpha-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions where the oxime group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include amines, nitriles, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzeneacetonitrile, alpha-(hydroxyimino)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzeneacetonitrile, alpha-(hydroxyimino)- involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Benzeneacetonitrile, alpha-(hydroxyimino)- is unique due to its combination of a ketone and an oxime group. Similar compounds include:
Acetaldehyde oxime: Contains an oxime group but lacks the aromatic ring present in Benzeneacetonitrile, alpha-(hydroxyimino)-.
Benzaldoxime: Contains an oxime group attached to a benzene ring but lacks the nitrile group.
Phenylacetonitrile: Contains a nitrile group attached to a benzene ring but lacks the oxime group.
These comparisons highlight the unique structural features of Benzeneacetonitrile, alpha-(hydroxyimino)- that contribute to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
2-hydroxyimino-2-phenylacetonitrile |
InChI |
InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H |
InChI-Schlüssel |
MJCQFBKIFDVTTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














